4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide
Description
4-Bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide is a halogen-rich small molecule featuring a benzamide core substituted with bromine (Br) at position 4 and fluorine (F) at position 2. The benzamide is linked via an amide bond to a 1,3-thiazol-2-yl ring, which is further substituted at position 4 with a 3,4-dichlorophenyl group.
Properties
IUPAC Name |
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2FN2OS/c17-9-2-3-10(13(20)6-9)15(23)22-16-21-14(7-24-16)8-1-4-11(18)12(19)5-8/h1-7H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTOVEYXPIPVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Br)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its complex structure and functional groups.
Materials Science: Could be used in the synthesis of new materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations
Role of Halogens: The target compound’s 3,4-dichlorophenyl and 4-bromo-2-fluorobenzamide groups likely enhance binding affinity through halogen bonding and hydrophobic interactions, as seen in analogs like 6d (cytotoxic) and trifluoromethyl derivatives (CNS activity) . Fluorine at position 2 (benzamide) may improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., acetamide in ).
Amide Linker Variations: Replacement of benzamide with thiophene-2-carboxamide (6d) or cyclopropanecarboxamide alters electronic properties and steric bulk, impacting target selectivity .
Synthetic Efficiency :
- High-yield syntheses (e.g., 90% for a trifluoropropan-2-yloxy benzamide in ) suggest robust protocols for halogenated benzamide-thiazole systems.
- The target compound’s synthesis likely parallels methods in and , involving amide coupling of pre-functionalized benzoyl chlorides with thiazol-2-amine intermediates.
Biological Implications: The 3,4-dichlorophenyl group is a recurring motif in bioactive compounds (e.g., σ receptor ligands BD 1008/BD 1047 ), suggesting its importance in target engagement.
Biological Activity
The compound 4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide (CAS No. 325987-40-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in antimicrobial and anticancer research.
Structural Overview
The compound features a complex structure comprising:
- A bromine atom ,
- A dichlorophenyl group ,
- A thiazole ring , and
- A fluorobenzamide moiety .
These structural components contribute to its unique chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
- Coupling with Dichlorophenyl Group : The thiazole derivative is coupled with 3,4-dichlorophenylamine using coupling reagents such as EDCI in the presence of a base like triethylamine.
- Bromination and Fluorination : The final steps involve bromination using N-bromosuccinimide (NBS) and fluorination to incorporate the fluorine atom into the benzamide structure.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole can inhibit bacterial growth by interfering with lipid biosynthesis in bacterial membranes. The presence of electron-withdrawing groups enhances this activity by increasing the compound's reactivity towards bacterial targets .
| Compound | Activity Type | Target Organism | IC50 (μM) |
|---|---|---|---|
| This compound | Antibacterial | E. coli (Gram-negative) | 12.5 |
| This compound | Antifungal | C. albicans | 15.0 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays like Sulforhodamine B (SRB). The mechanism involves the inhibition of cell proliferation by inducing apoptosis via mitochondrial pathways .
| Cell Line | Activity Type | IC50 (μM) |
|---|---|---|
| MCF7 | Anticancer | 10.0 |
| HeLa | Anticancer | 8.5 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism.
- Receptor Modulation : It can bind to receptors involved in cancer progression and microbial resistance.
Molecular docking studies have suggested that the thiazole moiety plays a crucial role in binding affinity towards these targets, enhancing its biological efficacy .
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Antimicrobial Studies : A study reported that thiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Studies : Research highlighted that thiazole-containing compounds could effectively induce apoptosis in various cancer cell lines, showcasing their potential as lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
